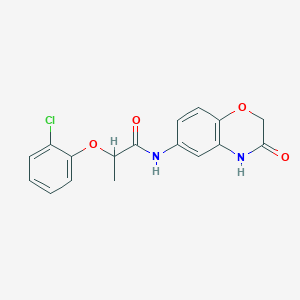![molecular formula C23H22ClN5O2 B11323300 3-(2-chlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11323300.png)
3-(2-chlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンは、プリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロロベンジル基、メチルフェニル基、およびテトラヒドロピリミド[2,1-f]プリンコアを含むそのユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、次の手順が含まれます。
プリンコアの形成: プリンコアは、グアニン誘導体などの適切な前駆体を用いた環化反応によって合成できます。
クロロベンジル基の導入: クロロベンジル基は、2-クロロベンジルクロリドと適切な塩基を用いた求核置換反応によって導入されます。
メチルフェニル基の付加: メチルフェニル基は、4-メチルベンジルクロリドとルイス酸触媒を用いたフリーデル・クラフツアルキル化反応によって付加されます。
工業生産方法
この化合物の工業生産は、より高い収率と純度を達成するために、上記の合成経路の最適化を含む可能性があります。これには、高度な触媒系、連続フローリアクター、および再結晶やクロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水性エタノール中の水酸化ナトリウム。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換ベンジル誘導体の生成。
科学研究の応用
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
3-(2-chlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合することにより、その活性を調節することによって効果を発揮する場合があります。たとえば、細胞増殖に関与する特定の酵素を阻害することにより、抗がん作用をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 3-(2-クロロベンジル)-1-メチル-9-フェニル-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン
- 3-(2-クロロベンジル)-1-メチル-9-(4-メトキシフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオン
独自性
3-(2-クロロベンジル)-1-メチル-9-(4-メチルフェニル)-6,7,8,9-テトラヒドロピリミド[2,1-f]プリン-2,4(1H,3H)-ジオンの独自性は、その特定の置換パターンにあります。これは、類似の化合物と比較して、独特の化学的および生物学的特性を付与します。クロロベンジル基とメチルフェニル基の存在は、その反応性と潜在的な生物活性を高めます。
類似化合物との比較
Similar Compounds
- 3-(2-chlorobenzyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 3-(2-chlorobenzyl)-1-methyl-9-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(2-chlorobenzyl)-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl and methylphenyl groups enhances its reactivity and potential biological activities compared to similar compounds.
特性
分子式 |
C23H22ClN5O2 |
|---|---|
分子量 |
435.9 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-8-10-17(11-9-15)27-12-5-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-3-4-7-18(16)24/h3-4,6-11H,5,12-14H2,1-2H3 |
InChIキー |
RPDJAQHUZKNOTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323225.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323226.png)

![dimethyl 2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11323248.png)
![N-(2-chloro-6-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11323253.png)

![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11323264.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11323266.png)


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11323274.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11323285.png)
![1-(3-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323296.png)
